Cas no 4387-36-4 (2-Iodobenzonitrile)
2-Iodobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Iodobenzonitrile
- o-Iodobenzonitrile
- 1-Cyano-2-iodobenzene
- 2-acetylbenzonitrile
- 2-cyano-1-iodobenzene
- 2-iodobenzenecarbonitrile
- Benzonitrile,2-iodo
- ortho-iodobenzonitrile
- Benzonitrile, 2-iodo-
- iodobenzonitrile
- 2-cyanoiodobenzene
- o-Cyanophenyl iodide
- 2-Cyanophenyl iodide
- 2-Iodophenyl cyanide
- PubChem3932
- KSC235M8D
- JDDAFHUEOVUDFJ-UHFFFAOYSA-N
- WT1370
- SBB0
- Z57899723
- 4387-36-4
- DTXSID40374757
- 2-Iodobenzonitrile, 97%
- AM20040480
- PS-7743
- I0659
- AE-641/03255019
- NS00122469
- SCHEMBL365279
- A7018
- AKOS015853870
- EN300-59601
- CS-W010392
- MFCD00079761
- AC-1185
- SY004938
- FT-0612668
- 2-Iodobenzonitrile,98%
- DTXCID20325787
- 1-Cyano-2-iodobenzene; 2-Cyanophenyl Iodide; 2-Iodophenyl Cyanide; o-Cyanophenyl Iodide; o-Iodobenzonitrile
- DB-014124
-
- MDL: MFCD00079761
- Inchi: 1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H
- InChI Key: JDDAFHUEOVUDFJ-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 228.93900
- Monoisotopic Mass: 228.939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Yellowish solid
- Density: 1.9100
- Melting Point: 53.0 to 57.0 deg-C
- Boiling Point: 147°C/15mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.66
- PSA: 23.79000
- LogP: 2.16288
- Solubility: Uncertain
- Sensitiveness: Sensitive to light
2-Iodobenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- HazardClass:IRRITANT-HARMFUL
- PackingGroup:III
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
2-Iodobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Iodobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 147900-1g |
2-Iodobenzonitrile |
4387-36-4 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 147900-5g |
2-Iodobenzonitrile |
4387-36-4 | 98% | 5g |
£11.00 | 2022-02-28 | |
| Fluorochem | 147900-10g |
2-Iodobenzonitrile |
4387-36-4 | 98% | 10g |
£19.00 | 2022-02-28 | |
| Fluorochem | 147900-25g |
2-Iodobenzonitrile |
4387-36-4 | 98% | 25g |
£30.00 | 2022-02-28 | |
| Fluorochem | 147900-100g |
2-Iodobenzonitrile |
4387-36-4 | 98% | 100g |
£106.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I130037-100g |
2-Iodobenzonitrile |
4387-36-4 | 97% | 100g |
¥435.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I130037-25g |
2-Iodobenzonitrile |
4387-36-4 | 97% | 25g |
¥136.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I130037-5g |
2-Iodobenzonitrile |
4387-36-4 | 97% | 5g |
¥34.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I130037-1g |
2-Iodobenzonitrile |
4387-36-4 | 97% | 1g |
¥30.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103576-100g |
2-Iodobenzonitrile |
4387-36-4 | 98% | 100g |
¥656.90 | 2023-09-02 |
2-Iodobenzonitrile Suppliers
2-Iodobenzonitrile Related Literature
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Takanori Ochi,Yoshihiro Yamaguchi,Tateaki Wakamiya,Yoshio Matsubara,Zen-ichi Yoshida Org. Biomol. Chem. 2008 6 1222
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Tobias D. Bluemke,William Clegg,Pablo García-Alvarez,Alan R. Kennedy,Konrad Koszinowski,Matthew D. McCall,Luca Russo,Eva Hevia Chem. Sci. 2014 5 3552
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3. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazonesYing Yang,Zi-Lin Hu,Ren-Hao Li,Yi-Hui Chen,Zhuang-Ping Zhan Org. Biomol. Chem. 2018 16 197
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Hakan Usta,Dilek Alimli,Resul Ozdemir,Emine Tekin,Fahri Alkan,Rifat Kacar,Ahu Galen Altas,Salih Dabak,Ay?e Gül Gürek,Evren Mutlugun,Ahmet Faruk Yazici,Ayse Can J. Mater. Chem. C 2020 8 8047
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Nikki?L. Sloan,Sajinder K. Luthra,Graeme McRobbie,Sally L. Pimlott,Andrew Sutherland RSC Adv. 2017 7 54881
Additional information on 2-Iodobenzonitrile
2-Iodobenzonitrile (CAS No. 4387-36-4): A Comprehensive Overview
2-Iodobenzonitrile, also known by its CAS registry number CAS No. 4387-36-4, is a chemical compound with the molecular formula C7H5IN. This compound belongs to the class of aryl nitriles, where a nitrile group (-CN) is attached to an aromatic ring substituted with an iodine atom at the ortho position. The structure of 2-Iodobenzonitrile is characterized by a benzene ring with an iodine atom at position 2 and a nitrile group at position 1, making it a valuable intermediate in organic synthesis.
The synthesis of 2-Iodobenzonitrile typically involves the substitution of an iodide onto a benzene ring that already bears a nitrile group. This can be achieved through various methods, including Sandmeyer-type reactions or nucleophilic aromatic substitution, depending on the starting materials and reaction conditions. The presence of the electron-withdrawing nitrile group facilitates the substitution reaction by activating the aromatic ring toward electrophilic or nucleophilic attack.
2-Iodobenzonitrile has been widely studied for its applications in organic chemistry, particularly in the synthesis of heterocyclic compounds and biologically active molecules. Recent research has highlighted its utility as a key intermediate in the construction of complex aromatic systems, such as pyridines, quinolones, and isoquinolines. For instance, studies have demonstrated that 2-Iodobenzonitrile can undergo cyclization reactions under specific conditions to form fused-ring systems with potential pharmacological activity.
In terms of physical properties, 2-Iodobenzonitrile is a crystalline solid with a melting point around 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
The reactivity of 2-Iodobenzonitrile is influenced by both the electron-withdrawing nitrile group and the iodine substituent. The nitrile group directs incoming electrophiles to the para position, while the iodine atom can act as a leaving group in substitution reactions. This dual functionality makes CAS No. 4387-36-4 a versatile building block in organic synthesis.
In recent years, there has been growing interest in exploring the biological activity of derivatives of 2-Iodobenzonitrile. For example, researchers have investigated its role as a precursor to compounds with potential anti-inflammatory or anticancer properties. One study reported that derivatives synthesized from CAS No. 4387-36-4 exhibited significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting their potential as lead compounds for drug development.
The use of CAS No. 4387-36-4 in materials science has also been explored. Its ability to undergo various coupling reactions has led to its application in the synthesis of functional polymers and hybrid materials. For instance, researchers have utilized it as a monomer in polymerization reactions to create materials with tailored electronic properties.
In conclusion, CAS No. 4387-36-4 (2-Iodobenzonitrile) is a valuable compound with diverse applications in organic synthesis, drug discovery, and materials science. Its unique structure and reactivity make it an essential intermediate for constructing complex molecules and functional materials. As research continues to uncover new synthetic pathways and biological applications for this compound, its significance in chemical research is expected to grow further.
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